![molecular formula C16H11FN2 B12929277 4-(2-Fluorostyryl)cinnoline CAS No. 5387-92-8](/img/structure/B12929277.png)
4-(2-Fluorostyryl)cinnoline
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Overview
Description
4-(2-Fluorostyryl)cinnoline is an organic compound belonging to the class of cinnoline derivatives. Cinnoline is a bicyclic heterocycle containing nitrogen atoms at positions 1 and 2. The compound this compound is characterized by the presence of a fluorostyryl group attached to the cinnoline core.
Preparation Methods
The synthesis of 4-(2-Fluorostyryl)cinnoline typically involves the reaction of 4-alkylpyridazine with nitrostyrene in the presence of a base such as piperidine. The reaction is carried out in a solvent like dioxane at elevated temperatures (around 100°C) to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(2-Fluorostyryl)cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the styryl group can be substituted with other functional groups using appropriate reagents and conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution and cyclization reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound shows promise in medicinal chemistry primarily due to its biological activity. Research indicates that derivatives of cinnoline, including 4-(2-Fluorostyryl)cinnoline, exhibit significant antimicrobial and antifungal properties. The presence of the fluorine atom in the 2-position of the styryl group enhances these properties by improving interactions with biological targets.
Antimicrobial Activity
Studies have shown that similar compounds derived from the cinnoline structure possess activity against various bacterial strains and fungi, such as:
- Bacteria : Escherichia coli, Staphylococcus aureus
- Fungi : Candida albicans, Aspergillus niger
The incorporation of halogen substituents like fluorine often enhances these activities by improving the compound's lipophilicity and reactivity, which are critical for effective biological interactions .
Anticancer Research
Recent investigations into quinolino-stilbene derivatives have highlighted the potential of similar structures as anticancer agents. A series of novel quinolino-stilbene derivatives were synthesized and evaluated for their anticancer properties, indicating that modifications in the structure can lead to significant improvements in efficacy against cancer cell lines .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Research has demonstrated that specific substitutions on the cinnoline ring can lead to enhanced stability and potency against various pathogens.
Key Findings from SAR Studies
- Compounds with electron-withdrawing groups (like fluorine) at specific positions showed superior antimicrobial activity.
- The introduction of different functional groups can significantly alter the pharmacokinetic properties and efficacy profiles of these compounds .
Antimalarial Efficacy
Recent studies have identified derivatives similar to this compound as promising candidates for antimalarial drug development. For instance, compounds within the arylvinylquinoline class demonstrated potent activity against Plasmodium falciparum, particularly strains resistant to conventional treatments.
Efficacy in Animal Models
In vivo studies using murine models infected with malaria parasites showed that certain derivatives effectively cleared infections without noticeable toxicity, indicating their potential as new antimalarial agents .
Summary of Applications
The following table summarizes the key applications and findings related to this compound:
Mechanism of Action
The mechanism of action of 4-(2-Fluorostyryl)cinnoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, certain cinnoline derivatives have been found to inhibit human neutrophil elastase, a serine protease involved in inflammatory processes. The compound acts as a reversible competitive inhibitor, binding to the active site of the enzyme and preventing substrate access . This interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s binding pocket.
Comparison with Similar Compounds
4-(2-Fluorostyryl)cinnoline can be compared with other cinnoline derivatives, such as:
Quinoxalines: These compounds also contain a bicyclic structure with nitrogen atoms but differ in their substitution patterns and biological activities.
Quinazolines: Similar to quinoxalines, quinazolines have a different arrangement of nitrogen atoms and exhibit distinct pharmacological properties.
Phthalazines: These compounds are isomeric with cinnolines and have been studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
4-(2-Fluorostyryl)cinnoline is a compound belonging to the cinnoline family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Cinnoline derivatives, including this compound, have shown promising anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Mechanisms of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.
- Modulation of signaling pathways related to cell survival and proliferation.
For instance, a study reported that certain cinnoline derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Cinnoline derivatives demonstrate:
- Bactericidal Effects : Effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : Inhibitory effects against fungi such as Candida albicans and Aspergillus niger.
The structure-activity relationship (SAR) studies reveal that halogen substitutions, particularly fluorine, enhance the antimicrobial efficacy of these compounds .
Anti-inflammatory Properties
Research indicates that cinnoline derivatives possess anti-inflammatory properties. Key findings include:
- Inhibition of Inflammatory Mediators : These compounds can reduce the production of pro-inflammatory cytokines and other mediators involved in inflammation.
- Experimental Models : In vivo studies using carrageenan-induced paw edema in rats demonstrated significant anti-inflammatory effects, with some derivatives showing inhibition percentages comparable to standard anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings regarding the influence of various substituents on biological activity:
Substituent | Biological Activity | Notes |
---|---|---|
Fluorine | Enhanced anticancer activity | Increased potency against cancer cells |
Chlorine | Improved antimicrobial effects | Potent against a broader spectrum of microbes |
Methyl | Moderate activity | Less effective compared to halogenated compounds |
Nitro | Variable effects | Depends on position; ortho and para substitutions generally less effective |
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxicity of various cinnoline derivatives against human cancer cell lines. The results indicated that this compound exhibited an IC50 value in the low micromolar range, demonstrating significant potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of several cinnoline derivatives, this compound showed superior activity against multi-drug resistant strains of bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes .
Properties
CAS No. |
5387-92-8 |
---|---|
Molecular Formula |
C16H11FN2 |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
4-[(E)-2-(2-fluorophenyl)ethenyl]cinnoline |
InChI |
InChI=1S/C16H11FN2/c17-15-7-3-1-5-12(15)9-10-13-11-18-19-16-8-4-2-6-14(13)16/h1-11H/b10-9+ |
InChI Key |
YJVHQZFTKLOCMF-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CN=NC3=CC=CC=C32)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CN=NC3=CC=CC=C32)F |
Origin of Product |
United States |
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